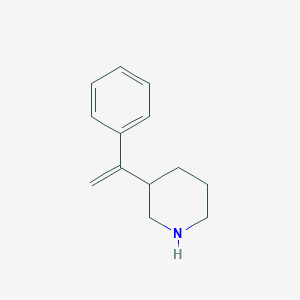

3-(1-Phenylethenyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

922504-24-3 |

|---|---|

Molecular Formula |

C13H17N |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

3-(1-phenylethenyl)piperidine |

InChI |

InChI=1S/C13H17N/c1-11(12-6-3-2-4-7-12)13-8-5-9-14-10-13/h2-4,6-7,13-14H,1,5,8-10H2 |

InChI Key |

CXLSCLSPJRRZSP-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1CCCNC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Phenylethenyl Piperidine

Retrosynthetic Strategies and Precursor Analysis

Retrosynthetic analysis of 3-(1-phenylethenyl)piperidine suggests several viable disconnection approaches. A primary strategy involves disconnecting the phenylethenyl group, leading to a 3-substituted piperidine (B6355638) precursor. This can be conceptualized in two main ways: a disconnection at the carbon-carbon bond between the piperidine ring and the vinyl group, or a disconnection that forms the double bond in a final step.

A common retrosynthetic pathway begins with the target molecule and works backward to simpler, commercially available starting materials. nih.gov For this compound, a logical disconnection is at the C3-vinyl bond, suggesting a cross-coupling reaction as a key synthetic step. This leads back to a 3-halopiperidine derivative and a styrene (B11656) or phenylacetylene (B144264) precursor. Alternatively, the vinyl group can be seen as arising from an elimination reaction, pointing towards a 3-hydroxy-3-phenylpiperidine intermediate, which in turn can be derived from the reaction of a 3-piperidone with a phenyl-based organometallic reagent. nih.gov

Another key retrosynthetic disconnection involves breaking the piperidine ring itself. This would lead to linear precursors, such as a 1,5-dicarbonyl compound or an amino-alkene, which can be cyclized in a subsequent step. nih.gov The choice of precursors is critical and often depends on the desired stereochemistry and the availability of starting materials.

Key precursors identified through this analysis include:

N-protected 3-piperidone

N-protected 3-halopiperidine (e.g., 3-bromo- (B131339) or 3-iodopiperidine)

Phenylmagnesium halides (Grignard reagents)

Styrene or its derivatives

Vinylboronic acids or their esters

Classical Cyclization Approaches to the Piperidine Ring System

The construction of the piperidine ring is a foundational aspect of the synthesis of this compound. Classical methods for forming this six-membered heterocycle are well-established in organic synthesis. ajchem-a.com

One prominent approach is the Dieckmann condensation, which involves the intramolecular cyclization of a diester to form a β-ketoester. nih.gov This intermediate can then be decarboxylated to yield a substituted piperidone. For the synthesis of a precursor to this compound, this would involve the cyclization of a suitably substituted pimelic acid derivative.

A more direct route to a key intermediate, N-protected 3-piperidone, can be achieved through various methods. One such method involves the reaction of a primary amine with two moles of an α,β-unsaturated ester like methyl acrylate, followed by cyclization, hydrolysis, and decarboxylation. organicreactions.org Another approach is the reductive cyclization of γ-cyano-esters or δ-aminoamides. organicreactions.org

A particularly relevant classical approach for introducing the phenyl group involves the use of a Grignard reaction. youtube.comyoutube.com In a potential synthesis of this compound, an N-protected 3-piperidone can be reacted with a phenylmagnesium halide. This addition reaction forms a tertiary alcohol, specifically N-protected 3-hydroxy-3-phenylpiperidine. nih.gov Subsequent acid-catalyzed dehydration of this alcohol intermediate would then lead to the formation of the desired 1-phenylethenyl double bond, yielding the target compound. nih.gov

Modern Catalytic Methods for Phenylethenyl Moiety Introduction

Modern organic synthesis offers a range of powerful catalytic methods for the introduction of the phenylethenyl group onto the piperidine scaffold. These methods often provide high efficiency and functional group tolerance.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. nih.gov

The Heck reaction provides a direct method for the vinylation of aryl or vinyl halides. nih.gov In the context of synthesizing this compound, this would involve the palladium-catalyzed coupling of an N-protected 3-halopiperidine with styrene. The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org Intramolecular versions of the Heck reaction are also powerful tools for constructing cyclic systems and can be used to form tetrahydropyridine (B1245486) intermediates. organicreactions.orgchim.itwikipedia.org

The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. rsc.org To synthesize this compound, two main Suzuki-Miyaura strategies can be envisioned:

The coupling of an N-protected 3-halopiperidine with a vinylboronic acid derivative, such as potassium vinyltrifluoroborate. nih.gov

The coupling of an N-protected 3-borylpiperidine with a phenyl halide.

These reactions are known for their mild conditions and tolerance of a wide variety of functional groups. libretexts.org The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. rsc.org

Asymmetric Hydrogenation or Reductive Amination Routes for Stereocontrol

Achieving stereocontrol is a critical aspect of synthesizing chiral molecules. Asymmetric hydrogenation and reductive amination are powerful strategies for this purpose.

A potential route to chiral this compound could involve the synthesis of a corresponding 3-(1-phenylethenyl)pyridine (B14456177) intermediate. Subsequent asymmetric hydrogenation of the pyridine (B92270) ring using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand, can yield the desired enantiomer of the piperidine derivative. The hydrogenation of substituted pyridines to piperidines is a known transformation, and its diastereoselectivity can often be controlled by the choice of catalyst and reaction conditions. rsc.org

Reductive amination is another key strategy for forming the piperidine ring with stereocontrol. This can involve the cyclization of a linear amino-aldehyde or amino-ketone precursor. The stereochemical outcome can be influenced by the use of chiral reducing agents or by substrate-controlled diastereoselective reductions.

Diastereoselective and Enantioselective Synthesis of Chiral Isomers

The synthesis of specific chiral isomers of this compound requires advanced stereoselective methods. snnu.edu.cnyoutube.com

One powerful strategy for enantioselective synthesis involves the use of chiral auxiliaries . Phenylglycinol-derived oxazolopiperidone lactams are versatile intermediates that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. libretexts.org These chiral lactams can be synthesized through the cyclocondensation of a chiral amino alcohol with a δ-oxo acid derivative.

Catalytic enantioselective methods offer a more atom-economical approach. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines has been shown to produce 3-substituted tetrahydropyridines with high enantioselectivity. chim.itwikipedia.orgsnnu.edu.cnacs.org This method could be adapted to generate a chiral precursor to this compound. The resulting tetrahydropyridine can then be reduced to the corresponding piperidine. snnu.edu.cnacs.org

Diastereoselective reductions of a ketone precursor can also be employed to control stereochemistry. For example, the reduction of an N-protected 3-acylpiperidine can be achieved with high diastereoselectivity using appropriate reducing agents, leading to a specific diastereomer of the corresponding alcohol. This alcohol can then be further manipulated to install the phenylethenyl group. The stereodivergent reduction of 3-substituted 4-piperidinones to either cis or trans 3,4-disubstituted piperidines highlights the potential for controlling the relative stereochemistry of substituents on the piperidine ring. nih.gov

Post-Synthetic Functionalization of the Core Structure

Once the this compound core structure is synthesized, it can potentially undergo a variety of post-synthetic modifications to generate a library of analogues. These modifications can target the vinyl group, the phenyl ring, or the piperidine nitrogen.

The vinyl group is a versatile functional handle. It can undergo:

Hydrogenation : Catalytic hydrogenation, for example using palladium on carbon, can selectively reduce the double bond to yield 3-(1-phenylethyl)piperidine (B2961178). mdpi.com

Electrophilic addition : Reactions such as halogenation, hydrohalogenation, or epoxidation can introduce new functional groups at the double bond.

Oxidative cleavage : Ozonolysis or other oxidative methods can cleave the double bond to form a ketone or carboxylic acid at the 3-position of the piperidine ring.

The phenyl ring can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, provided the reaction conditions are compatible with the rest of the molecule. Palladium-catalyzed C-H functionalization protocols have also been developed for the olefination of phenylalanine residues in peptides, suggesting that direct C-H activation on the phenyl ring of this compound could be a feasible strategy for further modification. researchgate.net

The piperidine nitrogen , if unprotected or after deprotection, is a nucleophilic site that can be readily alkylated, acylated, or sulfonylated to introduce a wide range of substituents.

One-Pot and Multicomponent Reactions for Piperidine Scaffold Formation

The construction of the piperidine ring, a core structure in many synthetic compounds, is a significant focus in organic synthesis. One-pot and multicomponent reactions (MCRs) offer efficient and atom-economical routes to highly substituted piperidine derivatives, minimizing waste and simplifying purification processes by combining multiple synthetic steps into a single operation. semanticscholar.org While specific MCRs leading directly to this compound are not extensively documented, established multicomponent strategies for synthesizing polysubstituted piperidines can be adapted for this target. thieme-connect.comnih.gov

A prevalent strategy involves the condensation of an amine, an aldehyde, and a β-ketoester. semanticscholar.org This approach, often catalyzed by acids or other agents, constructs the piperidine core in a single pot. For instance, a one-pot, three-component reaction of an aromatic aldehyde, an aniline, and ethyl acetoacetate (B1235776) can be catalyzed by 1-methyl-2-oxopyrrolidinium hydrogen sulfate (B86663), an ionic liquid, in refluxing ethanol (B145695) to produce highly substituted piperidines in good yields. researchgate.net Another green chemistry approach utilizes sodium lauryl sulfate (SLS) as a catalyst in water at room temperature for the condensation of aldehydes, amines, and β-ketoesters. semanticscholar.org

Theoretically, to form the this compound scaffold, a variant of this reaction could be envisioned. This would require a β-ketoester or equivalent C-H acid that already contains the 1-phenylethenyl moiety or a precursor group that can be readily converted to it. The other components would be ammonia (B1221849) (or a protected equivalent) and a suitable four-carbon aldehyde derivative (like glutaraldehyde) to form the remaining backbone of the piperidine ring.

A notable multicomponent reaction for creating piperidone derivatives, which are precursors to piperidines, involves a four-component reaction using an aldehyde, an ammonia equivalent, an acyl chloride, and a dienophile. thieme-connect.com This method proceeds via the in-situ formation of a 2-azadiene which then undergoes a Diels-Alder cycloaddition with the dienophile in one pot. The selection of appropriate starting materials is crucial for directing the synthesis toward a specific substitution pattern.

Another powerful one-pot method involves a domino reaction sequence. For example, a Michael addition followed by an aldol (B89426) cyclization has been used to create highly substituted piperidines. researchgate.net Similarly, a pseudo five-component reaction catalyzed by sulfated titania has been reported for synthesizing highly functionalized piperidine derivatives. researchgate.net

The table below summarizes representative one-pot and multicomponent reactions for the synthesis of substituted piperidine rings, highlighting the diversity of catalysts and starting materials employed in these efficient methodologies.

Table 1: Examples of One-Pot and Multicomponent Reactions for Piperidine Synthesis

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Yield | Reference |

| Three-Component | Aromatic Aldehydes, Anilines, β-Ketoesters | 1-Methyl-2-oxopyrrolidinium hydrogen sulfate ([Hpyro][HSO₄]), EtOH, reflux | Highly Substituted Piperidines | Good to High | researchgate.net |

| Three-Component | Aromatic Aldehydes, Amines, β-Ketoesters | Sodium Lauryl Sulfate (SLS), H₂O, Room Temp. | Highly Substituted Piperidines | Moderate to High | semanticscholar.org |

| Three-Component | Dimethyl Malonate, Formaldehyde O-benzyl oxime | Yb(OTf)₃ / AgOTf | Trimethyl 3,5,5-Piperidonetricarboxylate | High | tandfonline.com |

| Four-Component | Aldehyde, Ammonia equivalent, Acyl Chloride, Dienophile | One-pot cycloaddition | Polysubstituted Piperidones | Moderate to Good | thieme-connect.com |

| Pseudo Six-Component | Benzaldehydes, Malononitrile, Ammonium (B1175870) Acetate (B1210297) | Ammonium Acetate | Poly-substituted Piperidines | High | nih.gov |

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of 3 1 Phenylethenyl Piperidine

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of 3-(1-Phenylethenyl)piperidine. By providing a highly accurate mass measurement of the molecular ion, HRMS confirms the molecular formula, C₁₃H₁₇N, which has a monoisotopic mass of 187.1361 Da.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) experiments reveal the molecule's fragmentation pathways, which are critical for confirming its connectivity. The fragmentation of protonated peptides and other organic molecules often follows predictable pathways, which can be applied to understand the breakdown of this compound. nih.gov

A plausible fragmentation pathway for this compound would likely involve initial cleavage of the piperidine (B6355638) ring or loss of the phenylethenyl substituent. Key fragmentation patterns observed in similar structures, such as 1-(2-phenylethyl)piperidine, include the formation of a stable tropylium (B1234903) ion (m/z 91) and various fragments resulting from the breakdown of the piperidine ring. nih.gov

Table 1: Predicted HRMS Fragmentation Data for this compound

| m/z (Da) | Proposed Fragment Ion | Description |

| 188.1434 | [C₁₃H₁₈N]⁺ | Protonated molecular ion [M+H]⁺ |

| 172.1121 | [C₁₂H₁₄N]⁺ | Loss of a methyl radical from the piperidine ring |

| 105.0704 | [C₈H₉]⁺ | Styrene (B11656) radical cation from cleavage at C3 |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement from benzyl (B1604629) groups |

| 84.0813 | [C₅H₁₀N]⁺ | Piperidine ring fragment after loss of the substituent |

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Complete Assignment

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule.

A suite of 2D NMR experiments is used to piece together the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the spin systems within the piperidine ring, connecting adjacent protons from C2 through C6.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons, revealing entire spin systems. This would show correlations between all protons within the piperidine ring, even those that are not directly adjacent.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom it is directly attached to. columbia.edu The HSQC spectrum allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. researchgate.netcolumbia.edu Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial connectivity information by showing correlations between protons and carbons that are two or three bonds apart. columbia.educolumbia.edu This is essential for connecting the phenylethenyl substituent to the piperidine ring at the C3 position. For instance, the protons on the vinyl group would show correlations to C3 of the piperidine ring and carbons of the phenyl ring. Similarly, the proton at C3 of the piperidine ring would show a correlation to the quaternary vinyl carbon attached to the phenyl ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Piperidine Ring | |||

| 2 | ~47 | ~3.1 (eq), ~2.6 (ax) | C3, C4, C6 |

| 3 | ~40 | ~2.8 | C2, C4, C5, C(vinyl) |

| 4 | ~26 | ~1.8 (eq), ~1.6 (ax) | C2, C3, C5, C6 |

| 5 | ~25 | ~1.7 (eq), ~1.5 (ax) | C3, C4, C6 |

| 6 | ~47 | ~3.1 (eq), ~2.6 (ax) | C2, C4, C5 |

| NH | - | ~2.0 (broad) | C2, C6 |

| Phenylethenyl Group | |||

| C(vinyl) | ~145 | - | - |

| =CH₂ | ~114 | ~5.3, ~5.1 | C3, C(vinyl), C(ipso-phenyl) |

| C(ipso-phenyl) | ~142 | - | - |

| C(ortho-phenyl) | ~128 | ~7.4 | C(vinyl), C(meta-phenyl) |

| C(meta-phenyl) | ~129 | ~7.3 | C(ortho-phenyl), C(para-phenyl) |

| C(para-phenyl) | ~127 | ~7.2 | C(ortho-phenyl), C(meta-phenyl) |

NOESY experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å), providing critical information about the molecule's stereochemistry and preferred conformation. For this compound, the piperidine ring exists in a chair conformation. NOESY can determine the orientation (axial or equatorial) of the phenylethenyl substituent at C3. For example, a NOE correlation between the proton at C3 and the axial protons at C5 and C2 would suggest an equatorial orientation of the substituent. The conformation of piperidine nucleosides has been shown to adopt a state that relieves 1,3-diaxial strain, a principle that would also apply here. mdpi.com

If there is restricted rotation around the C3-C(vinyl) single bond, or if the piperidine ring undergoes chair-to-chair interconversion at a rate comparable to the NMR timescale, this can be studied using variable-temperature (VT) NMR. korea.ac.kr Such studies can reveal the energy barriers for these dynamic processes. The rotational barrier around the bond connecting a substituent to a triazine ring, for example, has been measured to be between 15.1 and 19.3 kcal/mol, and similar barriers could exist in this molecule. nih.gov Studies on N-benzhydrylformamides also show significant rotational barriers for formyl and aryl groups, which can be quantified using dynamic NMR and DFT calculations. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy provides a molecular "fingerprint" and confirms the presence of key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The NIST chemistry webbook provides reference spectra for the piperidine moiety. nist.gov

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. Computed Raman spectra for related compounds like N-phenylpiperidine are available and serve as a reference. spectrabase.com

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| N-H (piperidine) | Stretching | 3300-3500 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=C (vinyl) | Stretching | 1620-1680 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-N (piperidine) | Stretching | 1020-1250 |

| =C-H (vinyl) | Out-of-plane bend | 910-990 |

| C-H (aromatic) | Out-of-plane bend | 690-900 |

Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

Since this compound possesses a chiral center at C3, it can exist as two enantiomers, (R) and (S). Chiroptical techniques are used to determine the absolute configuration of a specific enantiomer.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of light. wikipedia.org The shape of the ORD curve, particularly near an absorption band (an effect known as the Cotton effect), is characteristic of the stereochemistry of the molecule.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength. nih.gov The resulting spectrum, with its positive and negative peaks, is highly sensitive to the molecule's absolute configuration. The sign of the Cotton effect in the ECD spectrum of chiral 3-hydroxypiperidines has been successfully used to assign their absolute configuration based on a piperidine helicity rule, a method that would be applicable to this compound. rsc.org The PECD effect, which is the asymmetry in photoelectron emission using circularly polarized light, is another powerful technique for chiral recognition in the gas phase. aps.orgnih.gov

By comparing the experimentally measured ECD or ORD spectrum with spectra predicted by quantum chemical calculations for both the (R) and (S) enantiomers, the absolute configuration can be definitively assigned.

Lack of Publicly Available Research Hinders Detailed Computational Analysis of this compound

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant gap in the computational and theoretical chemistry studies of the compound this compound. Despite a thorough search for scholarly articles and research data, no specific studies detailing its electronic structure, conformational analysis, or predicted spectroscopic parameters could be located. This absence of dedicated research prevents a detailed and scientifically accurate discussion as outlined in the requested article structure.

Computational chemistry, a cornerstone of modern chemical research, employs theoretical principles to calculate and predict the properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in providing insights into a compound's behavior at the molecular level. These studies are crucial for understanding reactivity, stability, and spectroscopic signatures.

For a compound like this compound, which features a chiral center and a flexible piperidine ring fused with a phenylethenyl group, such computational analysis would be particularly insightful. It would allow for the exploration of its electronic properties, including the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), which are key indicators of its chemical reactivity. Furthermore, conformational analysis would be essential to identify the most stable three-dimensional arrangements of the molecule and to understand the dynamics of the piperidine ring's inversion. Finally, the prediction of spectroscopic parameters from first principles would aid in the interpretation of experimental data from techniques like NMR and IR spectroscopy.

However, without any published research focusing specifically on this compound, any attempt to generate the requested detailed article would rely on speculation or generalization from other, unrelated compounds. This would not meet the required standards of scientific accuracy and specificity.

The scientific community has not yet directed its focus to the in-depth computational characterization of this compound, leaving its theoretical chemical properties largely unexplored. As such, the data necessary to populate the requested sections on quantum chemical calculations, conformational analysis, and predicted spectroscopic parameters are not available in the public domain.

Future computational studies on this molecule would be necessary to provide the specific data points and detailed findings required for a thorough and authoritative scientific article on its theoretical chemistry.

Computational and Theoretical Chemistry Studies of 3 1 Phenylethenyl Piperidine

Reaction Mechanism Studies and Transition State Identification for Synthetic Pathways

Computational and theoretical chemistry have become indispensable tools for elucidating the complex mechanisms of organic reactions, offering insights into transition states and reaction intermediates that are often difficult to observe experimentally. However, a specific and detailed computational study on the reaction mechanism and transition state identification for the synthesis of 3-(1-Phenylethenyl)piperidine is not extensively documented in publicly available literature. Therefore, this section will discuss a plausible and computationally investigated synthetic pathway for analogous 3-alkenylpiperidine structures: the nickel-catalyzed intramolecular hydroalkenylation of N-tethered 1,6-dienes. This method represents an efficient route to six-membered N-heterocycles with exocyclic double bonds, a structural feature of the target compound. nih.govorganic-chemistry.org

A highly enantioselective nickel-catalyzed intramolecular hydroalkenylation of N- or O-tethered 1,6-dienes has been developed, providing a direct method for preparing six-membered N- and O-heterocycles. nih.gov These reactions are noted for their high regioselectivity and excellent stereoselectivity under mild conditions. nih.gov

Nickel-Catalyzed Intramolecular Hydroalkenylation: A Plausible Pathway

The synthesis of piperidine (B6355638) derivatives through nickel-catalyzed reactions often involves distinct mechanistic steps that differ from other transition metals like palladium. nih.gov Nickel's properties, such as its low redox potentials, allow it to access various oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) and stabilize radical intermediates. nih.govnih.gov

For the intramolecular hydroalkenylation of a suitable N-tethered 1,6-diene to form a 3-vinylpiperidine (B15227093) derivative, a plausible catalytic cycle, supported by computational studies on similar systems, is proposed. The reaction is believed to proceed through a classic two-electron mechanism involving a Ni(I)/Ni(III) platform, which accounts for the observed chemoselectivity and stereoselectivity. nih.gov

The proposed catalytic cycle can be dissected into the following key steps:

Formation of the Active Catalyst: The active nickel hydride species is often generated in situ from a Ni(0) precursor. nih.gov

Coordination and Hydronickelation: The diene substrate coordinates to the nickel hydride catalyst. This is followed by the migratory insertion of one of the double bonds into the Ni-H bond. Computational studies suggest that the regioselectivity of this step is crucial in determining the final product.

Intramolecular Cyclization (Migratory Insertion): The resulting nickel-alkyl intermediate undergoes an intramolecular migratory insertion of the second double bond into the Ni-C bond. This cyclization step forms the piperidine ring. The transition state for this step is critical for determining the stereochemistry of the final product. DFT calculations on similar systems have been used to rationalize the observed stereoselectivity by comparing the energies of the possible transition state structures. cardiff.ac.uk

Reductive Elimination: The final step is the reductive elimination from the nickelacyclic intermediate to release the 3-alkenylpiperidine product and regenerate the active Ni(0) catalyst.

Insights from DFT Calculations on a Model System

While specific data for This compound is unavailable, we can consider a model reaction: the nickel-catalyzed intramolecular hydroalkenylation of an N-tethered 1,6-diene. DFT calculations would typically be employed to map the free energy profile of the catalytic cycle. The table below presents hypothetical, yet plausible, relative free energies for the key intermediates and transition states (TS) for such a model reaction, as would be determined by DFT calculations.

| Step | Species | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|---|

| 1 | Int-1 | Ni(0)-Diene Complex | 0.0 |

| 2 | TS-1 | Hydronickelation Transition State | +18.5 |

| 3 | Int-2 | Nickel-Alkyl Intermediate | -5.2 |

| 4 | TS-2 | Cyclization (Migratory Insertion) Transition State | +21.0 |

| 5 | Int-3 | Nickelacyclohexane Intermediate | -12.8 |

| 6 | TS-3 | Reductive Elimination Transition State | +15.7 |

| 7 | Product + Ni(0) | 3-Alkenylpiperidine + Catalyst | -25.0 |

This table is illustrative and presents hypothetical data for a model nickel-catalyzed intramolecular hydroalkenylation reaction. The values are representative of what would be expected from DFT calculations.

Chemical Reactivity and Derivatization Strategies of 3 1 Phenylethenyl Piperidine

Reactions Involving the Piperidine (B6355638) Nitrogen Atom (e.g., Alkylation, Acylation, Salt Formation)

The secondary amine nitrogen in the piperidine ring is a key site for functionalization due to its nucleophilic character. Common reactions at this position include N-alkylation, N-acylation, and salt formation, which allow for the introduction of a wide range of substituents and modulation of the compound's physicochemical properties.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents. This reaction typically proceeds via nucleophilic substitution, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide or another suitable electrophile. Common conditions involve the use of a base to deprotonate the secondary amine, enhancing its nucleophilicity, or to neutralize the acid formed during the reaction. researchgate.net For instance, the reaction can be carried out using an alkyl halide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net Alternatively, stronger bases like sodium hydride can be used, particularly for less reactive alkylating agents. researchgate.net The choice of base and solvent can influence the reaction rate and yield. To prevent the formation of quaternary ammonium (B1175870) salts, the alkylating agent is often added slowly to an excess of the piperidine derivative. researchgate.net

Table 1: Representative N-Alkylation Reactions of Piperidine Derivatives

| Alkylating Agent | Base | Solvent | Temperature | Product | Reference |

| Methyl Iodide | K₂CO₃ | DMF | Room Temp. | N-Methyl-3-(1-phenylethenyl)piperidine | researchgate.net |

| Ethyl Bromide | NaH | DMF | 0 °C to Room Temp. | N-Ethyl-3-(1-phenylethenyl)piperidine | researchgate.net |

| Benzyl (B1604629) Bromide | N,N-Diisopropylethylamine | Acetonitrile | Room Temp. to 70 °C | N-Benzyl-3-(1-phenylethenyl)piperidine | researchgate.net |

N-Acylation: The piperidine nitrogen can also undergo acylation with acylating agents such as acyl chlorides or acid anhydrides to form amides. rsc.orgopenstax.org This reaction is a nucleophilic acyl substitution where the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. rsc.org The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to scavenge the hydrogen chloride or carboxylic acid byproduct. rsc.org For example, benzoyl chloride can be reacted with piperidine derivatives in the presence of aqueous sodium hydroxide (B78521) to yield the corresponding N-benzoylpiperidine. orgsyn.org

Salt Formation: As a basic compound, 3-(1-phenylethenyl)piperidine readily forms salts with various acids. The reaction involves the protonation of the piperidine nitrogen by an acid, such as hydrochloric acid or sulfuric acid. These salts often exhibit increased water solubility and crystallinity compared to the free base, which can be advantageous for purification and handling. For instance, treatment of a piperidine derivative with a solution of hydrogen chloride in an appropriate solvent like ethyl acetate (B1210297) can lead to the precipitation of the corresponding hydrochloride salt. nih.gov

Functionalization of the Aromatic Ring (e.g., Electrophilic Aromatic Substitution, Metalation)

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) and can be functionalized through metalation strategies. The directing effects of the substituents on the ring play a crucial role in determining the regioselectivity of these reactions.

Electrophilic Aromatic Substitution (EAS): The vinylpiperidine substituent on the benzene (B151609) ring is generally considered an ortho-, para-directing group for electrophilic aromatic substitution reactions due to the electron-donating nature of the alkyl group. nih.gov Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are expected to occur primarily at the positions ortho and para to the point of attachment of the ethenyl group. openstax.orgmasterorganicchemistry.comlibretexts.org For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of the ortho- and para-nitro derivatives. researchgate.net Similarly, Friedel-Crafts acylation with an acyl chloride and a Lewis acid like aluminum chloride would introduce an acyl group at the ortho and para positions. masterorganicchemistry.comlibretexts.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Products | Reference |

| Nitration | HNO₃, H₂SO₄ | 3-(1-(2-Nitrophenyl)ethenyl)piperidine and 3-(1-(4-Nitrophenyl)ethenyl)piperidine | researchgate.net |

| Bromination | Br₂, FeBr₃ | 3-(1-(2-Bromophenyl)ethenyl)piperidine and 3-(1-(4-Bromophenyl)ethenyl)piperidine | nih.gov |

| Acylation | CH₃COCl, AlCl₃ | 3-(1-(2-Acetylphenyl)ethenyl)piperidine and 3-(1-(4-Acetylphenyl)ethenyl)piperidine | masterorganicchemistry.comlibretexts.org |

Metalation: Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org In the case of this compound, the piperidine nitrogen, especially when protected with a suitable group like a Boc-carbamate, could potentially act as a DMG. baranlab.orgwhiterose.ac.uk Treatment with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent such as TMEDA could lead to lithiation at the ortho position of the phenyl ring. harvard.edu The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents with high regiocontrol. wikipedia.org

Transformations of the Ethenyl Group (e.g., Hydrogenation, Epoxidation, Dihydroxylation)

The exocyclic double bond in this compound is a key site for a variety of addition reactions, allowing for significant structural modifications.

Hydrogenation: The ethenyl group can be readily reduced to an ethyl group through catalytic hydrogenation. nih.gov This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.netrsc.org The reaction conditions, including solvent, temperature, and pressure, can be optimized to achieve high conversion and selectivity. researchgate.netresearchgate.net For instance, hydrogenation of a related compound, 3-phenylpropionitrile, has been achieved using 10% Pd/C in a dichloromethane/water solvent system at 80°C and 6 bar of hydrogen pressure. researchgate.net This transformation converts the alkene into a more saturated and flexible alkyl chain.

Epoxidation: The double bond can be converted into an epoxide ring through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comresearchgate.netorganic-chemistry.org This reaction proceeds via a concerted mechanism, resulting in the syn-addition of an oxygen atom across the double bond. masterorganicchemistry.com The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce two new functional groups with defined stereochemistry.

Dihydroxylation: The ethenyl group can be dihydroxylated to form a vicinal diol. This can be achieved using osmium tetroxide (OsO₄), which results in syn-dihydroxylation. rsc.orgorganic-chemistry.org Due to the toxicity and expense of osmium tetroxide, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). organic-chemistry.org Furthermore, the use of chiral ligands in the Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of diols. organic-chemistry.orgwikipedia.orgnih.gov The commercially available AD-mix-α and AD-mix-β reagents, which contain the osmium catalyst, a co-oxidant, and a chiral ligand, can be used to obtain the desired enantiomer of the diol with high enantiomeric excess. wikipedia.orgnih.govbeilstein-journals.orgrsc.org

Stereoselective Modifications and Chiral Pool Applications

The presence of a stereocenter at the C3 position of the piperidine ring and the potential to create new stereocenters through reactions on the ethenyl group make this compound an interesting target for stereoselective synthesis and a potential building block in chiral pool applications.

Stereoselective Modifications: The synthesis of specific stereoisomers of substituted piperidines is a significant area of research due to their prevalence in pharmaceuticals and natural products. ajchem-a.comnih.govacs.org Diastereoselective reactions can be employed to control the relative stereochemistry of newly formed chiral centers. For example, the hydrogenation of the ethenyl group can be influenced by the existing stereocenter at C3, potentially leading to a diastereomeric excess of one of the resulting 3-(1-phenylethyl)piperidine (B2961178) isomers. Similarly, epoxidation and dihydroxylation reactions can exhibit diastereoselectivity based on the facial bias imposed by the substituent at the C3 position. More advanced synthetic strategies, such as those involving chiral auxiliaries or catalysts, can be employed to achieve high levels of enantioselectivity in the synthesis of derivatives of this compound. rsc.orgajchem-a.com Recent advances in catalysis have enabled the regio- and diastereoselective synthesis of polysubstituted piperidines through radical (4+2) cycloaddition reactions. nih.gov

Chiral Pool Applications: The "chiral pool" refers to the collection of readily available and inexpensive enantiopure natural products that can be used as starting materials for the synthesis of complex chiral molecules. nih.gov Enantiomerically pure this compound, if accessible, could serve as a valuable chiral building block. Its functional groups offer multiple points for elaboration, allowing for the synthesis of a variety of more complex chiral targets. The piperidine scaffold is a common motif in many biologically active compounds, and having access to a chiral, functionalized piperidine derivative like this compound would be highly advantageous for the development of new therapeutic agents. nih.govnih.gov Chemoenzymatic approaches are also emerging as powerful tools to expand the chiral pool by selectively functionalizing readily available starting materials. nih.gov

Role of 3 1 Phenylethenyl Piperidine As a Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The unique structural attributes of 3-(1-phenylethenyl)piperidine make it an attractive starting point for the synthesis of more complex heterocyclic systems. The presence of the phenylethenyl group provides a site for a range of chemical reactions that can be exploited to build intricate molecular frameworks.

The vinyl moiety can participate in various cycloaddition reactions. For instance, a 1,3-dipolar cycloaddition could be employed to construct five-membered heterocyclic rings fused to the piperidine (B6355638) core. youtube.comchim.ityoutube.com Depending on the nature of the 1,3-dipole used, this approach could lead to the formation of isoxazolidine, pyrazolidine, or other related heterocyclic systems. Furthermore, Diels-Alder reactions, where the exocyclic double bond acts as a dienophile, could be utilized to create six-membered rings, thereby expanding the complexity of the heterocyclic system.

The double bond can also be subjected to a variety of addition and rearrangement reactions. For example, hydroboration-oxidation would yield an alcohol, which could then be used in subsequent cyclization reactions to form fused or spirocyclic ethers. Epoxidation of the double bond would generate a reactive epoxide intermediate, which can be opened by various nucleophiles to introduce further functionality and potentially trigger cascade cyclizations.

A hypothetical reaction scheme illustrating the potential of this compound in the synthesis of complex heterocycles is presented below:

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Nitrone | 1,3-Dipolar Cycloaddition | Fused Isoxazolidine-Piperidine System |

| This compound | Diene | Diels-Alder Reaction | Spirocyclic Piperidine-Cyclohexene System |

| This compound | 1. BH3-THF; 2. H2O2, NaOH | Hydroboration-Oxidation | 2-(Piperidin-3-yl)-1-phenylethan-1-ol |

| This compound | m-CPBA | Epoxidation | 3-(1-Phenyloxiran-2-yl)piperidine |

Building Block for Natural Product Analogues (Focus on chemical synthesis)

Many natural products, particularly alkaloids, feature a piperidine core. nih.govwikipedia.orggrafiati.com The strategic use of this compound allows for the synthesis of analogues of these natural products, which can be valuable for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

The synthesis of analogues often involves the modification of the substituent at the 3-position of the piperidine ring. The phenylethenyl group of the title compound serves as a versatile anchor point for such modifications. For instance, ozonolysis of the double bond would yield a ketone, which can then be subjected to a wide range of classical carbonyl chemistry, including Wittig reactions, Grignard additions, and reductive aminations, to introduce a variety of substituents.

Furthermore, the phenyl group itself can be modified. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed on the phenyl ring to introduce additional functional groups. These modifications can significantly alter the biological activity of the resulting natural product analogues.

A table summarizing potential synthetic transformations of this compound for the generation of natural product analogues is provided below:

| Transformation | Reagents | Resulting Functional Group | Potential Application |

| Oxidative Cleavage | 1. O3; 2. DMS | Ketone | Further elaboration to mimic side chains of alkaloids |

| Hydrogenation | H2, Pd/C | 3-(1-Phenylethyl)piperidine (B2961178) | Modification of saturation to probe binding interactions |

| Heck Coupling | Aryl halide, Pd catalyst | Substituted Styrene (B11656) | Introduction of diverse aromatic moieties |

| Epoxidation/Ring Opening | 1. m-CPBA; 2. Nu- | Diol or Amino-alcohol | Mimicking hydroxylated or aminated natural products |

Application in Divergent Synthesis and Scaffold Functionalization

Divergent synthesis aims to generate a library of structurally diverse compounds from a common intermediate. This compound is an excellent candidate for such an approach due to the orthogonal reactivity of its different components: the secondary amine, the vinyl group, and the aromatic ring. nih.gov

The nitrogen atom of the piperidine ring can be readily functionalized through N-alkylation, N-acylation, or N-arylation reactions. This allows for the introduction of a wide variety of substituents at this position. Simultaneously, the vinyl group can be independently transformed using the methods described in the previous sections. This dual functionalization strategy enables the rapid generation of a large number of diverse molecules.

Moreover, the piperidine ring itself can be functionalized at positions other than the nitrogen and the 3-position. For example, directed metalation-trapping sequences could be employed to introduce substituents at the 2- or 4-positions. nih.gov This further expands the possibilities for creating a diverse library of compounds based on the this compound scaffold.

The following table illustrates the potential for divergent synthesis starting from this compound:

| Functionalization Site | Reaction Type | Example Reagents | Resulting Structure |

| Piperidine Nitrogen | N-Alkylation | Benzyl (B1604629) bromide, K2CO3 | N-Benzyl-3-(1-phenylethenyl)piperidine |

| Vinyl Group | Dihydroxylation | OsO4, NMO | 1-Phenyl-1-(piperidin-3-yl)ethane-1,2-diol |

| Aromatic Ring | Nitration | HNO3, H2SO4 | 3-(1-(4-Nitrophenyl)ethenyl)piperidine |

| Piperidine C2-Position | Directed Metalation | 1. s-BuLi, TMEDA; 2. Electrophile | 2-Substituted-3-(1-phenylethenyl)piperidine |

Ligand Design and Synthesis (focused on coordination chemistry or catalysis)

The development of new ligands is crucial for advancing the field of coordination chemistry and catalysis. The this compound scaffold offers several features that make it an attractive platform for ligand design.

The piperidine nitrogen can act as a coordinating atom for a variety of metal centers. Furthermore, the vinyl group can be functionalized to introduce additional donor atoms, leading to the formation of bidentate or multidentate ligands. For example, hydroformylation of the double bond would introduce an aldehyde group, which could then be converted into a phosphine (B1218219) or an amine, creating a P,N or N,N-bidentate ligand.

The stereochemistry of the piperidine ring can also be controlled, allowing for the synthesis of chiral ligands for asymmetric catalysis. The introduction of substituents on the piperidine ring can create a chiral environment around the metal center, which can induce enantioselectivity in catalytic reactions. utmb.edu

Potential ligand types that could be synthesized from this compound are shown in the table below:

| Ligand Type | Synthetic Approach | Potential Metal Coordination | Catalytic Application |

| Monodentate N-ligand | Direct use of N-protected derivative | Rh, Ir, Pd | Hydrogenation, C-C coupling |

| Bidentate P,N-ligand | Hydrophosphination of vinyl group | Pd, Ni, Rh | Asymmetric allylic alkylation, Heck reaction |

| Bidentate N,N-ligand | Conversion of vinyl to amino group | Ru, Fe, Cu | Oxidation, reduction reactions |

| Chiral Ligand | Use of enantiomerically pure piperidine | Various transition metals | Asymmetric catalysis |

Mechanistic Investigations of Chemical Transformations Involving 3 1 Phenylethenyl Piperidine

Elucidation of Reaction Pathways for its Formation

The synthesis of 3-substituted piperidines, such as 3-(1-phenylethenyl)piperidine, can be achieved through various strategic pathways. The elucidation of these reaction mechanisms is key to optimizing reaction conditions and expanding the scope of these methods. Common strategies involve the functionalization of a pre-existing pyridine (B92270) ring or the cyclization of a linear precursor. nih.gov

One prominent pathway involves the dearomatization and subsequent functionalization of pyridine. snnu.edu.cnnih.gov A robust three-step process has been developed that begins with the partial reduction of pyridine to form a dihydropyridine (B1217469) intermediate. snnu.edu.cn This is followed by a critical Rhodium-catalyzed asymmetric reductive Heck reaction, where an aryl or vinyl boronic acid is coupled with the dihydropyridine. snnu.edu.cnnih.gov This carbometalation step forges the C3-substituent bond and establishes the stereochemistry. snnu.edu.cn The final step is a subsequent reduction to yield the saturated piperidine (B6355638) ring. snnu.edu.cnnih.gov This approach offers access to a wide array of enantioenriched 3-substituted piperidines. snnu.edu.cn

Another significant pathway is the intramolecular cyclization of acyclic amine precursors. nih.govorganic-chemistry.org For instance, the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes can be catalyzed by rhodium complexes, such as [Rh(COD)(DPPB)]BF4, to produce 3-arylpiperidines in high yields. organic-chemistry.org This method directly constructs the piperidine ring with the desired substitution pattern. A related fundamental approach is copper-catalyzed intramolecular C–H amination. nih.gov Mechanistic studies, including kinetic isotope effect experiments, have shown that for these transformations, the C–H bond cleavage is the turnover-limiting step. nih.gov The proposed catalytic cycle proceeds through a Cu(I)/Cu(II) pathway. nih.gov

Radical-mediated cyclizations also offer a pathway to the piperidine core. nih.gov For example, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes to form piperidines. nih.gov

Table 1: Selected Reaction Pathways for the Formation of 3-Substituted Piperidines

| Method | Key Transformation | Catalyst/Reagents | Mechanistic Insight |

|---|---|---|---|

| Reductive Heck Reaction | Asymmetric carbometalation of a dihydropyridine | Rh-catalyst, Chiral Ligand, Aryl/Vinyl Boronic Acid | Three-step sequence: pyridine reduction, asymmetric carbometalation, and final reduction. snnu.edu.cnnih.gov |

| Intramolecular Hydroamination | anti-Markovnikov hydroamination of an amino-vinylarene | [Rh(COD)(DPPB)]BF4 | Direct cyclization to form the 3-substituted piperidine ring. organic-chemistry.org |

| Intramolecular C-H Amination | C-H amination of N-fluoro amides | [TpiPr2Cu(NCMe)] | Proceeds via a Cu(I)/Cu(II) cycle; C-H cleavage is the rate-limiting step. nih.gov |

Studies of Kinetic and Thermodynamic Control in Derivatization Reactions

In chemical reactions where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org A kinetically controlled reaction favors the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. libretexts.orgmasterorganicchemistry.com In contrast, a thermodynamically controlled reaction yields the most stable product, which has the lowest Gibbs free energy. libretexts.orgmasterorganicchemistry.com Reaction conditions, particularly temperature, are decisive: lower temperatures and shorter reaction times typically favor the kinetic product, as the system may lack the energy to overcome the activation barrier to the thermodynamic product or to allow for equilibration. libretexts.orgillinois.edu Higher temperatures and longer reaction times allow the reaction to reach equilibrium, favoring the formation of the more stable thermodynamic product. wikipedia.orgillinois.edu

A classic illustration of this principle is the Diels-Alder reaction between cyclopentadiene (B3395910) and furan. wikipedia.org At room temperature, the reaction is under kinetic control and primarily yields the less stable endo isomer. wikipedia.org However, at elevated temperatures (81 °C) and with prolonged reaction times, the reaction becomes reversible, establishing a chemical equilibrium that favors the formation of the more stable exo isomer. wikipedia.org Similarly, in the reaction of β-phenylethylamines with isatin, different E/Z stereoisomers can be obtained as the major product by manipulating the reaction conditions to favor either kinetic or thermodynamic control. researchgate.net

While specific studies on the kinetic and thermodynamic control in derivatization reactions of this compound are not detailed in the provided search results, these fundamental principles would apply to its potential transformations. For example, in an electrophilic addition reaction across the phenylethenyl double bond, two different regioisomers or stereoisomers could potentially be formed. The protonation of the double bond would lead to a carbocation intermediate, and the subsequent attack by a nucleophile could occur at different positions. One product might form faster (kinetic control), while the other might be more stable (thermodynamic control), perhaps due to factors like steric hindrance or electronic stabilization in the final product. The choice of reagents, solvent, and temperature would be critical in directing the reaction toward the desired isomer.

Table 2: Principles of Kinetic vs. Thermodynamic Control

| Control Type | Determining Factor | Favored Product | Typical Conditions |

|---|---|---|---|

| Kinetic Control | Rate of reaction (lower activation energy) | The product that is formed fastest. libretexts.orgmasterorganicchemistry.com | Low temperature, short reaction time. illinois.edu |

| Thermodynamic Control | Product stability (lower Gibbs free energy) | The most stable product. libretexts.orgmasterorganicchemistry.com | High temperature, long reaction time (allows for equilibrium). wikipedia.orgillinois.edu |

Catalyst Design Principles and Mechanistic Insights for Asymmetric Synthesis

The synthesis of a single enantiomer of a chiral molecule like this compound requires asymmetric catalysis, a field where catalyst design is paramount. Any catalytic reaction that produces a non-racemic mixture of enantiomers is, by definition, under some degree of kinetic control, as the two enantiomers possess the same thermodynamic stability. wikipedia.org

A key principle in catalyst design is the use of chiral ligands that coordinate to a metal center. In the rhodium-catalyzed asymmetric synthesis of 3-substituted piperidines, the choice of chiral phosphine (B1218219) ligand is crucial for inducing high enantioselectivity in the reductive Heck-type carbometalation step. snnu.edu.cnnih.gov The chiral ligand creates a chiral environment around the metal center, which differentiates the transition states leading to the two possible enantiomers, lowering the activation energy for the formation of one over the other.

Mechanistic insights reveal that subtle interactions between the catalyst and the substrate can be exploited for enhanced control. For example, in the asymmetric synthesis of morpholines and piperazines, hydrogen-bonding interactions between an oxygen or nitrogen atom in the substrate backbone and the ligand of the ruthenium catalyst are critical for achieving high enantiomeric excess. nih.gov This insight into non-covalent interactions allows for the rational design of substrates and catalysts to achieve the desired stereochemical outcome. nih.gov The proposed mechanism, which successfully predicts the absolute stereochemistry, highlights the power of understanding these subtle catalyst-substrate interactions. nih.gov

Furthermore, the electronic and steric properties of the catalyst can be fine-tuned to improve performance. In the copper-catalyzed C-H amination to form piperidines, modifying the alkyl substituents on the tris(pyrazolyl)borate (Tp) ligand influences the catalyst's efficacy. nih.gov It is suggested that bulkier or more electron-donating substituents can facilitate the Cu(I) to Cu(II) oxidation step, which is part of the catalytic cycle, leading to better conversions. nih.gov Computational studies, such as those using Density Functional Theory (DFT), are also invaluable for understanding reaction pathways. For instance, in a [3+2] cycloaddition reaction organocatalyzed by piperidine itself, calculations showed the reaction proceeds through a lower-energy iminium intermediate, and the bond formation occurs in a two-stage, one-step process. nih.gov These detailed mechanistic insights are essential for the rational design of new and improved catalysts.

Table 3: Catalyst Design Principles for Asymmetric Piperidine Synthesis

| Catalyst System | Design Principle | Mechanistic Insight |

|---|---|---|

| Rhodium / Chiral Ligand | Creation of a chiral pocket around the metal center. | Differentiates the energy of diastereomeric transition states in the asymmetric carbometalation step. snnu.edu.cnnih.gov |

| Ruthenium / (S,S)-Ts-DPEN | Exploitation of non-covalent interactions. | Hydrogen bonding between the substrate and catalyst ligand is crucial for high enantioselectivity. nih.gov |

| Copper / Modified Tp Ligands | Electronic and steric tuning of the ligand. | Substituents on the ligand can facilitate key oxidative steps in the catalytic cycle (e.g., Cu(I) to Cu(II)). nih.gov |

| Piperidine (Organocatalyst) | Formation of reactive intermediates. | Catalysis proceeds through an iminium intermediate, altering the reaction mechanism and lowering activation barriers. nih.gov |

Emerging Research Frontiers and Future Directions in 3 1 Phenylethenyl Piperidine Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms is revolutionizing the production of piperidine-containing compounds, enabling more efficient, scalable, and safer manufacturing processes.

Flow Chemistry:

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers several advantages over traditional batch processing, including:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous reagents.

Improved Control: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to higher yields and purities.

Scalability: Scaling up production is straightforward by simply running the flow system for a longer duration or by using parallel reactors.

A practical continuous flow protocol has been developed for the synthesis of α-chiral piperidines using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, achieving high yields and diastereoselectivities within minutes. acs.org This method has been successfully scaled up, demonstrating its utility for producing drug precursors. acs.org Furthermore, flow electrochemistry has been employed for the efficient and scalable synthesis of 2-substituted N-(methyl-d)piperidines. nih.govnih.gov A patent has also been granted for a continuous production method of piperidines from pyridines and hydrogen using a fixed-bed reactor under low pressure. google.com

Automated Synthesis:

Automated synthesis platforms, often coupled with flow chemistry, allow for the rapid synthesis and screening of libraries of compounds. This is particularly valuable in drug discovery for identifying lead compounds with desired biological activities. The combination of biocatalysis and organocatalysis in a hybrid cascade process for synthesizing 2-substituted piperidines highlights the potential for automation in complex multi-step syntheses. rsc.orgnih.gov

Advanced Analytical Techniques for Process Monitoring and Purity Assessment

Ensuring the purity and quality of 3-(1-phenylethenyl)piperidine and its derivatives is paramount, particularly in pharmaceutical applications. Advanced analytical techniques are crucial for real-time process monitoring and comprehensive purity assessment.

Process Analytical Technology (PAT):

PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. rsc.org For the synthesis of piperidine (B6355638) derivatives, PAT tools are invaluable for:

Real-time Reaction Monitoring: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and flow Nuclear Magnetic Resonance (NMR) provide real-time information on reaction kinetics and conversion, allowing for immediate process adjustments. rsc.org

Impurity Profiling: On-line Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) can identify and quantify impurities as they form, aiding in the optimization of reaction conditions to minimize their generation. rsc.org

Purity Assessment:

A variety of analytical methods are employed to determine the purity of the final product:

Chromatographic Techniques: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the quantitative analysis of piperidine and its impurities. nih.gov Pre-column derivatization can be used to enhance the sensitivity and accuracy of the analysis. nih.gov

Spectroscopic Techniques: NMR (¹H and ¹³C), FTIR, and Mass Spectrometry are essential for structural elucidation and confirmation of the synthesized compounds. researchgate.netresearchgate.net

Elemental Analysis: CHN analysis is used to confirm the elemental composition of the synthesized piperidine derivatives. researchgate.net

| Technique | Application | Information Provided |

| Flow NMR | Real-time process monitoring | Reaction kinetics, conversion rates, intermediate identification. rsc.org |

| On-line UPLC-MS | Real-time impurity profiling | Identification and quantification of by-products and impurities. rsc.org |

| FTIR | Real-time reaction monitoring | Functional group analysis, reaction progress. rsc.org |

| RP-HPLC | Purity assessment and quantification | Separation and quantification of the main compound and impurities. nih.gov |

| NMR (¹H, ¹³C) | Structural elucidation | Detailed information about the molecular structure. researchgate.netresearchgate.net |

| Mass Spectrometry | Molecular weight determination | Confirmation of molecular weight and fragmentation patterns. researchgate.net |

| CHN Analysis | Elemental composition | Verification of the empirical formula. researchgate.net |

Theoretical Exploration of Unprecedented Reactivity Patterns

Computational chemistry and theoretical studies are playing an increasingly important role in understanding and predicting the reactivity of piperidine-containing molecules. These studies provide valuable insights that can guide the design of new synthetic routes and the discovery of novel chemical transformations.

Quantum chemistry calculations have been used to study the atmospheric photo-oxidation of piperidine initiated by OH radicals. nih.gov These theoretical models can predict the branching ratios for hydrogen abstraction from different positions on the piperidine ring, providing a detailed mechanism for its atmospheric degradation. nih.gov Such studies are crucial for assessing the environmental fate of piperidine derivatives.

Furthermore, theoretical calculations can help to understand and predict the stereoselectivity of reactions involving piperidines. For instance, understanding the conformational preferences of the piperidine ring is key to controlling the stereochemical outcome of reactions. wikipedia.org The piperidine ring typically adopts a chair conformation, and the orientation of substituents (axial vs. equatorial) can significantly influence reactivity. wikipedia.org Theoretical models can predict the relative stability of different conformers and transition states, guiding the choice of reaction conditions to favor the formation of a desired stereoisomer. whiterose.ac.uk

The exploration of radical-mediated cyclizations to form piperidine rings is another area where theoretical studies are proving beneficial. mdpi.com Understanding the intricate radical cascade mechanisms through computational analysis can help in optimizing these reactions and expanding their scope. mdpi.com By predicting the feasibility of unprecedented reaction pathways, theoretical chemistry opens up new avenues for the synthesis of novel and complex piperidine-based structures.

Q & A

What are the common synthetic routes for 3-(1-Phenylethenyl)piperidine, and how can their efficiency be optimized?

Basic

Synthesis typically involves alkylation or cyclization strategies. For example, enantioselective synthesis of 3-alkylpiperidines can be achieved via alkylation of bicyclic lactams followed by TFA-mediated deprotection and chromatographic purification . Optimization includes:

- Catalyst selection : Chiral catalysts (e.g., Pd-based) improve stereochemical control.

- Reaction conditions : Temperature (e.g., reflux in THF) and solvent polarity influence yield.

- Purification : Column chromatography with gradients (e.g., hexane/EtOAc) resolves stereoisomers.

What spectroscopic methods are critical for characterizing this compound’s structure?

Basic

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton environments (e.g., vinyl protons at δ 5.5–6.5 ppm) and confirms piperidine ring conformation .

- IR spectroscopy : Identifies C=C (1640–1680 cm⁻¹) and NH (3300–3500 cm⁻¹) stretches.

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 214.16) .

How does stereochemistry impact the biological activity of this compound derivatives?

Advanced

Stereochemistry governs receptor binding and metabolic stability. For example:

- Enantioselectivity : (3S,4R) configurations in piperidine derivatives show enhanced affinity for CNS targets compared to (3R,4S) isomers .

- Metabolic pathways : Trans-configurations in the piperidine ring reduce hepatic clearance by cytochrome P450 enzymes .

Methodological tip : Use chiral HPLC or X-ray crystallography to resolve stereoisomers and correlate configurations with bioactivity .

How can QSAR models guide the design of this compound analogs with improved pharmacokinetic properties?

Advanced

QSAR models link molecular descriptors (e.g., logP, polar surface area) to ADMET outcomes:

- Descriptor selection : Hydrophobicity (AlogP) predicts blood-brain barrier penetration, while hydrogen-bond donors influence solubility .

- Validation : Cross-validate models using leave-one-out or external datasets (e.g., ChEMBL).

- Software : ADMET Predictor™ and MedChem Designer™ simulate bioavailability and toxicity .

What are the key ADMET properties to evaluate for this compound in preclinical studies?

Basic

Prioritize:

- Absorption : Caco-2 permeability assays.

- Metabolism : Microsomal stability (e.g., human liver microsomes).

- Toxicity : Ames test for mutagenicity and hERG inhibition screening.

In silico tools : Predict CYP450 interactions and plasma protein binding using ADMET Predictor™ .

What strategies resolve contradictions between in silico predictions and experimental data for this compound’s bioactivity?

Advanced

Address discrepancies via:

- Data reconciliation : Re-analyze outliers using orthogonal assays (e.g., SPR vs. cell-based IC50).

- Model refinement : Incorporate 3D descriptors (e.g., molecular docking scores) to improve predictive accuracy .

- Experimental validation : Iterative synthesis of analogs (e.g., fluorinated or sulfonyl derivatives) to test revised hypotheses .

How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

Advanced

Density functional theory (DFT) and molecular dynamics simulations:

- Transition state analysis : Predict regioselectivity in alkylation or cycloaddition reactions.

- Solvent effects : Simulate reaction kinetics in polar aprotic vs. nonpolar solvents .

- Software : Gaussian or ORCA for energy minimization; VMD for visualization.

What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Advanced

Key issues include:

- Purification bottlenecks : Replace column chromatography with crystallization (e.g., using EtOAc/hexane mixtures) .

- Safety : Mitigate exothermic reactions (e.g., alkylation) via controlled temperature and inert atmospheres .

- Yield optimization : Design of experiments (DoE) to identify critical parameters (e.g., stoichiometry, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.